2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC8310027
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O3S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H23N3O3S/c1-14-5-6-15(2)17(11-14)23-20(25)13-28-21-22-9-10-24(21)18-8-7-16(26-3)12-19(18)27-4/h5-12H,13H2,1-4H3,(H,23,25) |
| Standard InChI Key | JAKRPPRRAOYEHH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC |
Introduction
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound featuring a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and an acetamide moiety. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps, often starting with the formation of the imidazole ring and subsequent attachment of the sulfanyl group and acetamide moiety. The specific synthesis route can vary depending on the availability of starting materials and desired purity.
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Imidazole Ring | 2,4-Dimethoxyaniline, Glyoxal | Acidic Conditions |
| 2 | Attachment of Sulfanyl Group | 2,5-Dimethylphenylamine, Chloroacetyl Chloride | Basic Conditions |
| 3 | Acetamide Formation | Acetic Anhydride | Pyridine |
Biological Activities and Applications
Compounds featuring imidazole rings are known for their diverse pharmacological properties, including antimicrobial and antifungal activities. The presence of the dimethoxyphenyl group may enhance lipophilicity and biological interactions, potentially leading to improved efficacy in therapeutic applications.
Potential Applications
-
Antimicrobial Agents: The imidazole ring can interact with microbial enzymes, inhibiting growth.
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Anticancer Agents: The sulfanyl group may form disulfide bonds with cysteine residues in proteins, affecting cell signaling pathways.
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Medicinal Chemistry: The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Comparison with Similar Compounds
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide | Imidazole ring, sulfanyl group | Enhanced binding affinity due to acetamide |
| 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Similar imidazole and sulfanyl structure | Variation in phenyl substituents affecting activity |
| 5-substituted phenyl-1,2,4-triazole derivatives | Triazole ring instead of imidazole | Different biological activities linked to triazole structure |
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